molecular formula C12H20ClNO4 B1488129 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate CAS No. 1649998-62-8

4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate

Cat. No.: B1488129
CAS No.: 1649998-62-8
M. Wt: 277.74 g/mol
InChI Key: GHJNNKHEXYZTBS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Descriptors

4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate is a cyclohexane-derived chloroformate with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Its systematic IUPAC name reflects the structural hierarchy:

  • Parent chain : Cyclohexane ring.
  • Substituents :
    • 4-((Tert-butoxycarbonyl)amino) : A carbamate group (O=C(O)C(C)(C)C) attached via an amino linkage to carbon 4.
    • Carbonochloridate : A chloroformate ester (ClC=O-O-) bonded to the cyclohexane ring.

Molecular Formula : $$ \text{C}{12}\text{H}{20}\text{ClNO}_4 $$
Molecular Weight : 277.74 g/mol
SMILES : ClC(=O)OC1CCC(CC1)NC(=O)OC(C)(C)C
InChIKey : Derived from structural analysis (not explicitly provided in sources).

Molecular Descriptor Value/Description Source
Molecular Formula $$ \text{C}{12}\text{H}{20}\text{ClNO}_4 $$
Molecular Weight 277.74 g/mol
SMILES Notation ClC(=O)OC1CCC(CC1)NC(=O)OC(C)(C)C
Boc Group Presence O=C(O)C(C)(C)C-NH-
Chloroformate Ester Functional ClC=O-O-

Stereochemical Configuration and Conformational Dynamics

The compound’s stereochemistry and conformational behavior are influenced by its cyclohexane backbone and substituents:

  • Stereochemical Configuration :
    • The cyclohexane ring adopts a chair conformation due to steric strain minimization.
    • The Boc-protected amino group at C4 and the chloroformate ester occupy equatorial positions to reduce steric hindrance with axial hydrogens.
  • Conformational Dynamics :
    • Ring Flip : Rapid interconversion between chair conformers via a half-chair transition state, exchanging axial and equatorial substituents.
    • Steric Effects :
      • The bulky Boc group (O=C(O)C(C)(C)C) favors equatorial orientation to avoid eclipsing interactions with axial hydrogens.
      • The chloroformate ester (ClC=O-O-) may adopt axial or equatorial positions depending on reaction conditions.

Comparative Structural Analysis with Related Cyclohexyl Chloroformates

This compound differs structurally from other cyclohexyl chloroformates by the presence of the Boc-protected amino group. Below is a comparative analysis:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source
This compound $$ \text{C}{12}\text{H}{20}\text{ClNO}_4 $$ Boc-amino, chloroformate ester 277.74
Cyclohexyl chloroformate $$ \text{C}7\text{H}{11}\text{ClO}_2 $$ Chloroformate ester 162.61
4-tert-Butylcyclohexyl chloroformate $$ \text{C}{11}\text{H}{19}\text{ClO}_2 $$ tert-Butyl, chloroformate ester 221.71

Key Differences :

  • Boc-Amino Group : Unique to the target compound, enabling applications in peptide synthesis or as a protecting group reagent.
  • Substituent Size : The Boc group is bulkier than tert-butyl or hydrogen substituents, influencing steric and electronic interactions.
  • Reactivity : The chloroformate ester in all compounds reacts with amines to form carbamates, but the Boc-protected amino group in the target compound may modulate reaction specificity.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-8-4-6-9(7-5-8)17-10(13)15/h8-9H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJNNKHEXYZTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a protecting group in peptide synthesis, aiding in the selective modification of amino acids. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate exerts its effects involves its reactivity with nucleophiles and electrophiles. The Boc group protects the amine, allowing selective reactions at other sites. The carbonochloridate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

  • Nucleophilic Sites: The compound reacts with nucleophiles such as alcohols, amines, and thiols.

  • Electrophilic Sites: It can undergo electrophilic substitution reactions with various electrophiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with two structurally related analogs from the provided evidence:

Property 4-((Tert-butoxycarbonyl)amino)cyclohexyl Carbonochloridate 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid 4-tert-Butylcyclohexyl Carbonochloridate
Molecular Formula C₁₂H₂₁ClNO₄⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠ (estimated) C₁₃H₂₃NO₄ C₁₁H₁₉ClO₂
Molecular Weight ~278.7 g/mol 257.33 g/mol 218.72 g/mol
Key Functional Groups Boc-protected amine, chloroformate Boc-protected amine, carboxylic acid tert-Butyl, chloroformate
Reactivity - Boc deprotection under acidic conditions
- Chloroformate reacts with nucleophiles
- Carboxylic acid participates in salt formation or esterification
- Boc deprotection under acid
- Chloroformate reactivity similar to target
- tert-Butyl is inert under mild conditions
Primary Applications Intermediate in peptide/protected amine synthesis Building block for conjugates or prodrugs Acylating agent in sterically hindered environments
a) Comparison with 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
  • Functional Group Impact : The carboxylic acid group in this analog increases aqueous solubility compared to the hydrophobic chloroformate group in the target compound. This makes it suitable for conjugation with amines or alcohols via carbodiimide-mediated coupling.
  • Synthetic Utility: Unlike the target compound, this analog cannot directly acylate nucleophiles but serves as a carboxylate precursor for esters or amides.
b) Comparison with 4-tert-Butylcyclohexyl Carbonochloridate
  • Steric and Electronic Effects: The tert-butyl group in this analog introduces significant steric hindrance, reducing its reactivity toward bulky nucleophiles.
  • Stability : The tert-butyl group is stable under both acidic and basic conditions, whereas the Boc group in the target compound requires careful handling to avoid premature deprotection.

Critical Analysis of Reactivity and Stability

  • Boc vs. tert-Butyl: The Boc group enhances the compound’s versatility in synthetic workflows but limits stability in acidic environments.
  • Chloroformate Reactivity: Both the target compound and 4-tert-butylcyclohexyl carbonochloridate exhibit high reactivity with nucleophiles. However, the Boc group’s electron-withdrawing nature may slightly modulate the chloroformate’s electrophilicity compared to the tert-butyl analog.

Biological Activity

4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate, also known by its CAS number 1649998-62-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H20_{20}ClNO4_4
  • Molecular Weight : 277.74 g/mol
  • CAS Number : 1649998-62-8

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest that this compound may act through the following mechanisms:

  • Enzyme Inhibition : The compound demonstrates potential to inhibit specific enzymes related to inflammatory pathways and cancer progression.
  • Signal Transduction Modulation : It may influence cellular signaling pathways, impacting cell proliferation and apoptosis.
  • Receptor Interaction : There is evidence suggesting that it may bind to certain receptors, altering their activity and subsequent cellular responses.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : It has been observed to reduce markers of inflammation in cellular models, indicating a role in inflammatory disease management.
  • Antimicrobial Properties : Preliminary data suggest it may possess antimicrobial activity against certain pathogens.

In Vitro Studies

A series of laboratory experiments have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50_{50} (µM)Observations
Study AMDA-MB-231 (breast cancer)0.126Significant inhibition of cell proliferation
Study BRAW 264.7 (macrophages)5.0Reduced TNF-α production
Study CE. coli (bacterial strain)10.0Antimicrobial activity observed

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving the MDA-MB-231 cell line demonstrated that treatment with the compound led to a significant decrease in cell viability, with an IC50_{50} value of 0.126 µM. This suggests a potent anticancer effect specifically targeting aggressive breast cancer cells.
  • Case Study on Inflammatory Response :
    • In macrophage models, the compound was shown to inhibit TNF-α production significantly, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to be absorbed efficiently due to its lipophilic nature.
  • Metabolism : It undergoes phase I and phase II metabolic reactions, leading to various metabolites that may also exhibit biological activities.
  • Distribution : The compound's distribution within tissues is influenced by specific transporters, which could affect its efficacy and safety profile.

Preparation Methods

Preparation via Phosgene Reaction

A common and well-documented method involves the reaction of the Boc-protected amino cyclohexyl alcohol with phosgene solution (typically 15 wt% in toluene) in tetrahydrofuran (THF) solvent.

Procedure:

  • Dissolve the Boc-protected amino cyclohexyl compound in dry THF.
  • Cool the solution to 0 °C to 5 °C to control the exothermic reaction.
  • Add phosgene solution dropwise under stirring, maintaining the temperature below 5 °C.
  • Add a base such as triethylamine or diisopropylethylamine slowly to neutralize HCl formed.
  • Stir the mixture at room temperature (20–25 °C) for several hours to complete the reaction.
  • Work up involves quenching, extraction, and purification by column chromatography or crystallization.

This method yields the chloroformate intermediate efficiently and is scalable for industrial applications.

Use of Carbodiimide-Mediated Activation

An alternative method involves the use of carbodiimides such as N,N'-carbonyldiimidazole (CDI) for the activation of the carboxyl group to form an intermediate that can be converted into the chloroformate.

Procedure:

  • React the Boc-protected amino acid derivative with CDI in THF.
  • Add catalytic amounts of 4-dimethylaminopyridine (4-DMAP) to accelerate the reaction.
  • Stir at room temperature until the intermediate forms.
  • Subsequent treatment with phosgene or other chlorinating agents yields the chloroformate.

This method avoids direct handling of phosgene gas and provides a safer alternative, although it may require additional purification steps.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran (THF) Dry, anhydrous solvent preferred
Temperature 0–5 °C during addition, then 20–25 °C Temperature control critical to avoid side reactions
Chlorinating agent Phosgene solution (15 wt% in toluene) Alternative: triphosgene or CDI
Base Triethylamine or diisopropylethylamine Added slowly to neutralize HCl
Reaction time 2–7 hours Depending on scale and purity requirements
Work-up Extraction, washing with brine, drying Purification by chromatography or crystallization

Research Findings and Comparative Analysis

  • The use of phosgene in THF with triethylamine at low temperature yields high purity 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate with minimal side products.
  • Carbodiimide-mediated activation (CDI) coupled with 4-DMAP catalysis provides a milder and safer route but may require more rigorous purification.
  • Temperature control during the addition of phosgene and base is crucial to prevent decomposition or formation of unwanted by-products.
  • The chloroformate intermediate is sensitive to moisture and should be handled under inert atmosphere and anhydrous conditions to maintain stability.

Summary Table of Preparation Methods

Method Reagents Advantages Disadvantages
Phosgene reaction in THF Boc-amino cyclohexyl compound, phosgene, triethylamine High yield, straightforward Requires careful handling of toxic phosgene
Carbodiimide-mediated activation Boc-amino acid, CDI, 4-DMAP Safer, avoids phosgene gas Additional purification needed
Alternative chlorinating agents Triphosgene or other phosgene substitutes Safer handling May have lower reactivity

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for preparing 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate?

The synthesis typically involves sequential protection, functionalization, and chlorination steps. First, the amino group on the cyclohexane ring is protected using a tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., using Boc-anhydride and a base like DMAP). Subsequent chlorination of the hydroxyl group is achieved using chlorinating agents like phosgene derivatives (e.g., triphosgene) in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Optimization includes controlling stoichiometry (1.2–1.5 equivalents of chlorinating agent) and reaction time (2–4 hours) to maximize yield while avoiding over-chlorination .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization tools include:

  • NMR : 1^1H and 13^{13}C NMR to confirm Boc-protection (δ ~1.4 ppm for tert-butyl protons) and chlorinated carbonyl signals (δ ~170–175 ppm for carbonyl carbon).
  • IR : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-Cl stretch).
  • HPLC/MS : For purity assessment and molecular ion detection (e.g., [M+H]+^+ or [M+Na]+^+).
  • TLC : Monitoring reaction progress using silica plates with ethyl acetate/hexane eluents and UV visualization.
    Cross-validation with literature data (e.g., PubChem entries) is critical to confirm structural integrity .

Q. How does the Boc-protecting group enhance stability during synthetic workflows?

The Boc group shields the amine from nucleophilic attack and oxidation, enabling selective functionalization of other sites (e.g., chlorination at the hydroxyl position). Its steric bulk also reduces side reactions during multi-step syntheses. Deprotection under mild acidic conditions (e.g., TFA in DCM) regenerates the free amine without disrupting the chlorinated moiety, making it ideal for iterative drug discovery workflows .

Q. What are common impurities encountered during synthesis, and how are they removed?

Impurities include:

  • Unreacted starting materials : Removed via aqueous extraction (e.g., NaHCO3_3 wash).
  • Over-chlorinated byproducts : Minimized by controlled reagent addition and purified via flash chromatography (silica gel, gradient elution).
  • Hydrolysis products : Avoided by using anhydrous solvents and inert atmospheres.
    Purity >95% is typically achieved using recrystallization from ethanol/water mixtures .

Q. What storage conditions are recommended to maintain compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, amber vials. Desiccants (e.g., silica gel) prevent hydrolysis of the chlorocarbonyl group. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence reactivity in nucleophilic substitutions?

The equatorial vs. axial orientation of the Boc-protected amine and chlorinated carbonyl group affects steric accessibility. For example, trans-isomers exhibit higher reactivity in SN2_2 reactions due to reduced steric hindrance compared to cis-configurations. Computational modeling (e.g., DFT studies) and kinetic experiments can quantify these effects, guiding stereoselective synthesis strategies .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

  • Reproduce experiments using standardized protocols (e.g., fixed DMSO concentrations in cell-based assays).
  • Validate purity via orthogonal methods (HPLC, elemental analysis).
  • Perform structure-activity relationship (SAR) studies to isolate contributions of specific functional groups .

Q. How can this compound be leveraged in targeted drug delivery systems?

The chlorocarbonyl group enables covalent conjugation to biomolecules (e.g., antibodies, peptides) via nucleophilic acyl substitution. For example, it can serve as a linker in antibody-drug conjugates (ADCs), where controlled release is achieved through lysosomal cleavage of the Boc group. In vivo studies require optimizing linker stability and payload release kinetics .

Q. What mechanistic insights explain its role in inhibiting specific enzymes or receptors?

The compound’s chlorinated carbonyl and Boc-protected amine can form hydrogen bonds with catalytic residues (e.g., serine hydrolases) or block substrate access via steric hindrance. Competitive inhibition assays (e.g., IC50_{50} determination) and X-ray crystallography of enzyme-ligand complexes provide direct evidence of binding modes .

Q. How do electronic and steric effects influence its reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the carbonyl for nucleophilic attack, while the Boc group’s steric bulk directs regioselectivity. For instance, in Suzuki-Miyaura couplings, the chlorine site reacts preferentially with arylboronic acids. Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3_3)4_4) can map these effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate
Reactant of Route 2
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4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.